
Nazartinib
描述
Nazartinib is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It has demonstrated significant antitumor activity and manageable safety in patients with advanced non-small cell lung cancer harboring epidermal growth factor receptor mutations . This compound selectively targets both activating mutations and resistance mutations in the epidermal growth factor receptor, while sparing the wild-type receptor .
准备方法
合成路线和反应条件: 纳扎替尼的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联反应反应条件通常涉及使用特定催化剂、溶剂和温度控制,以确保高产率和纯度 .
工业生产方法: 纳扎替尼的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境可持续性进行了优化。 先进的技术,如连续流化学和自动化合成,被用于简化生产和减少浪费 .
化学反应分析
反应类型: 纳扎替尼经历了几种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常由氧化剂促进。
还原: 氧化的反面,该反应涉及添加氢或去除氧,通常使用还原剂。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢、高锰酸钾和三氧化铬。
还原: 常见的还原剂包括氢化锂铝、硼氢化钠和氢气。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .
科学研究应用
纳扎替尼具有广泛的科学研究应用,包括:
化学: 用作研究酪氨酸激酶抑制机制和开发新抑制剂的模型化合物。
生物学: 用于研究细胞信号通路以及表皮生长因子受体突变在癌症中的作用。
医学: 研究其治疗各种癌症,特别是非小细胞肺癌的治疗潜力。
工业: 用于开发新药物以及作为质量控制中的参考标准 .
作用机制
纳扎替尼通过选择性抑制表皮生长因子受体(包括活化突变和耐药突变Thr790Met)发挥作用。这种抑制阻止受体激活促进细胞增殖和存活的下游信号通路。 通过阻断这些通路,纳扎替尼诱导凋亡并抑制肿瘤生长 .
类似化合物:
奥希替尼: 另一种第三代表皮生长因子受体酪氨酸激酶抑制剂,对活化和耐药突变具有类似的选择性。
艾蒙替尼: 一种在中国获批用于治疗晚期表皮生长因子受体 T790M 非小细胞肺癌的第三代抑制剂。
拉泽替尼: 目前处于临床开发阶段的第三代抑制剂 .
独特性: 纳扎替尼独特之处在于其能够选择性地靶向表皮生长因子受体中的活化和耐药突变,同时保留野生型受体。 这种选择性降低了脱靶效应的风险,并增强了其治疗潜力 .
相似化合物的比较
Osimertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor with similar selectivity for activating and resistance mutations.
Almonertinib: A third-generation inhibitor approved in China for treating advanced epidermal growth factor receptor T790M non-small cell lung cancer.
Lazertinib: A third-generation inhibitor currently in clinical development .
Uniqueness: Nazartinib is unique in its ability to selectively target both activating and resistance mutations in the epidermal growth factor receptor while sparing the wild-type receptor. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential .
生物活性
Nazartinib, also known as EGF816, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations associated with non-small cell lung cancer (NSCLC). This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, safety profile, and comparative studies with other EGFR TKIs.
This compound selectively inhibits mutant forms of EGFR, particularly those containing the Thr790Met mutation, which is commonly associated with resistance to first- and second-generation EGFR TKIs. By binding to the ATP-binding site of the mutant EGFR, this compound prevents receptor activation and downstream signaling pathways that promote tumor growth and survival. This selective inhibition minimizes effects on wild-type EGFR, reducing potential side effects associated with broader-spectrum TKIs .
Phase 1 and Phase 2 Trials
This compound has been evaluated in multiple clinical trials for its efficacy in treating EGFR-mutant NSCLC. A notable phase 2 study reported promising results for treatment-naive patients with advanced NSCLC harboring EGFR mutations (L858R and/or ex19del). Patients received oral this compound at a dosage of 150 mg once daily, with the primary endpoint being the overall response rate (ORR) assessed by an independent review committee .
Efficacy Results:
- Overall Response Rate (ORR): The ORR observed was approximately 62% in evaluable patients.
- Disease Control Rate: Achieved a disease control rate of around 90%.
- Progression-Free Survival (PFS): Median PFS was reported at 12.3 months for patients treated with this compound .
Comparative Efficacy
In comparative studies against other TKIs like osimertinib, this compound demonstrated similar efficacy profiles against various EGFR mutations. For example, both drugs showed comparable IC50 values against cells expressing the T790M mutation, indicating effective inhibition of tumor growth .
Safety Profile
This compound's safety profile has been characterized as favorable, with most adverse events being low-grade. Common side effects included:
- Skin Reactions: Predominantly maculopapular rash (62% of patients), dermatitis acneiform (12%), and pruritus (39%).
- Gastrointestinal Issues: Diarrhea was reported in 45% of patients.
- Other Effects: Fatigue and stomatitis were also common, occurring in approximately 30% of patients .
The most serious adverse events were rare but included pneumonia and dyspnea. Overall, serious drug-related adverse events occurred in about 9% of patients .
Case Studies
Several case studies have highlighted this compound's effectiveness in specific patient populations. For instance:
- A case study involving a patient with advanced NSCLC harboring the T790M mutation demonstrated a significant reduction in tumor size after treatment with this compound, supporting its role as an effective therapeutic option for resistant forms of lung cancer .
Data Summary
The following table summarizes key findings from clinical trials involving this compound:
Parameter | Value |
---|---|
Overall Response Rate (ORR) | ~62% |
Disease Control Rate | ~90% |
Median Progression-Free Survival (PFS) | 12.3 months |
Common Adverse Events | Rash (62%), Diarrhea (45%) |
Serious Adverse Events | ~9% |
属性
IUPAC Name |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMMLWIABWRKL-WUTDNEBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508250-71-2 | |
Record name | Nazartinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nazartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAZARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。